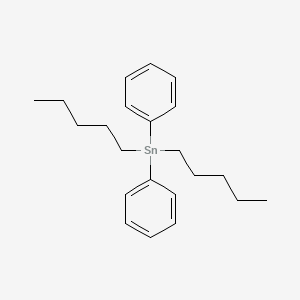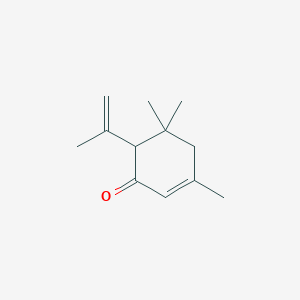
3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₀H₁₆O. It is a derivative of cyclohexenone and is characterized by the presence of three methyl groups and a prop-1-en-2-yl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isophorone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways. It helps in understanding the mechanisms of enzyme action and the role of specific functional groups in biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It is used in the design and synthesis of new drug candidates with potential therapeutic benefits.
Industry: In industrial applications, this compound is used as a precursor for the production of fragrances, flavors, and other fine chemicals. Its unique structure and reactivity make it valuable in the formulation of various consumer products.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors, modulating signaling pathways and exerting physiological effects.
Comparación Con Compuestos Similares
Isophorone: A structurally related compound with similar reactivity and applications.
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol: Another derivative of cyclohexenone with comparable chemical properties.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A compound with a similar isopropenyl group attached to a different ring system.
Uniqueness: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific arrangement of methyl and prop-1-en-2-yl groups on the cyclohexene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
13955-51-6 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)11-10(13)6-9(3)7-12(11,4)5/h6,11H,1,7H2,2-5H3 |
Clave InChI |
ALVWDYQHDCENFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(C(C1)(C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
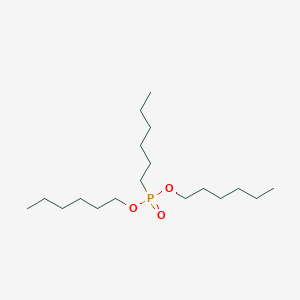
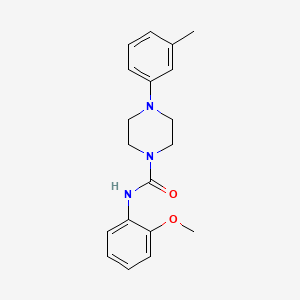
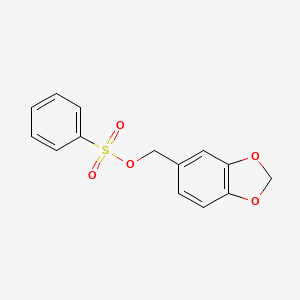







![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

